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Compound of Interest

Compound Name:
5-Chloro-3-phenylthioindole-2-

carboxamide

Cat. No.: B131207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

novel compound 5-Chloro-3-phenylthioindole-2-carboxamide. This document details the

expected spectroscopic data based on the analysis of structurally related compounds and

established principles of spectroscopic interpretation. It also outlines the standard experimental

protocols for acquiring such data, serving as a valuable resource for researchers engaged in

the synthesis, characterization, and application of this and similar indole derivatives.

Chemical Structure and Properties
Chemical Name: 5-Chloro-3-phenylthioindole-2-carboxamide Molecular Formula:

C₁₅H₁₁ClN₂OS Molecular Weight: 302.78 g/mol CAS Number: Not available

The structure of 5-Chloro-3-phenylthioindole-2-carboxamide incorporates a 5-chloro-

substituted indole scaffold, a core structure in many biologically active compounds. The

presence of a phenylthio group at the 3-position and a carboxamide at the 2-position

significantly influences its electronic and conformational properties, which are reflected in its

spectroscopic signatures.
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The following tables summarize the predicted quantitative spectroscopic data for 5-Chloro-3-
phenylthioindole-2-carboxamide. This data is extrapolated from published spectral

information for closely related analogs, including 5-chloro-indole-2-carboxamide derivatives

and compounds with a phenylthio substituent on an indole ring.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆,
400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.8 - 12.0 br s 1H Indole N-H

~8.0 - 8.2 br s 1H Amide -NH₂

~7.8 - 8.0 br s 1H Amide -NH₂

~7.75 d 1H H-4

~7.50 d 1H H-7

~7.3 - 7.4 m 5H Phenyl-H

~7.20 dd 1H H-6

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆,
100 MHz)
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Chemical Shift (δ, ppm) Assignment

~165 - 167 C=O (Amide)

~138 - 140 C-3a

~135 - 137 Phenyl C-1' (ipso)

~130 - 132 C-7a

~129 - 130 Phenyl C-3'/5'

~128 - 129 Phenyl C-2'/6'

~127 - 128 Phenyl C-4'

~125 - 126 C-5

~122 - 124 C-2

~120 - 122 C-6

~115 - 117 C-4

~113 - 115 C-7

~105 - 107 C-3

Table 3: Predicted Infrared (IR) Spectral Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
N-H stretching (Indole and

Amide)

~3050 - 3100 Medium Aromatic C-H stretching

~1660 - 1680 Strong C=O stretching (Amide I)

~1600 - 1620 Medium N-H bending (Amide II)

~1450 - 1550 Medium-Strong Aromatic C=C stretching

~1080 - 1100 Medium C-S stretching

~700 - 800 Strong
C-Cl stretching and Aromatic

C-H bending

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

302/304 High
[M]⁺ and [M+2]⁺ (due to ³⁵Cl

and ³⁷Cl isotopes)

285/287 Medium [M - NH₃]⁺

269/271 Medium [M - SH]⁺

193 Medium [M - C₆H₅S]⁺

165 Strong [5-Chloroindole-2-carbonyl]⁺

109 Medium [C₆H₅S]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of 5-Chloro-3-phenylthioindole-2-carboxamide, adapted from procedures for similar

compounds.
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Synthesis
The synthesis of 5-Chloro-3-phenylthioindole-2-carboxamide can be achieved via a multi-

step process starting from 5-chloro-1H-indole-2-carboxylic acid.

Thionyl Chloride Treatment: 5-chloro-1H-indole-2-carboxylic acid is reacted with thionyl

chloride in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid

chloride. The reaction is typically carried out at reflux temperature for 2-4 hours.

Reaction with Thiophenol: The resulting acid chloride is then reacted with thiophenol in the

presence of a base (e.g., triethylamine or pyridine) in an inert solvent at room temperature.

This step introduces the phenylthio group at the 3-position of the indole ring.

Amidation: The ester intermediate is subsequently converted to the target carboxamide by

reaction with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia

gas through the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard zg30

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 14 ppm

¹³C NMR Parameters:

Pulse Program: Standard zgpg30 (proton-decoupled)
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Number of Scans: 1024-2048

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

used.

Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: 50-500 m/z

Inlet System: Direct insertion probe or GC inlet.
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Visualizations
The following diagrams illustrate key aspects of the analysis of 5-Chloro-3-phenylthioindole-
2-carboxamide.
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Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Key structural features of the molecule.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chloro-3-phenylthioindole-
2-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131207#spectroscopic-analysis-of-5-chloro-3-
phenylthioindole-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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